1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Fluorinated Derivatives for Receptor Studies
Fluorinated derivatives of certain compounds, including those structurally related to "1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide," have been synthesized and evaluated for their biological properties. These derivatives are radiolabeled with fluorine-18 for studying receptor distributions, showcasing their potential in neuroscience research, particularly in mapping serotonin receptors in the brain. Such compounds provide insights into dynamic changes in serotonin levels and receptor distribution, facilitating the development of diagnostic and therapeutic strategies in neurology and psychiatry (Lang et al., 1999).
Antitumor Activities
Compounds bearing the benzotriazole moiety have been investigated for their cytotoxic effects on various cancer cell lines. This includes research into novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlighting the role of fluorinated benzotriazole derivatives in antitumor studies. These compounds exhibit cytotoxic effects on breast cancer cell lines, contributing valuable information to cancer research and the development of potential anticancer therapies (Kelly et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLEYPNPGIMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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